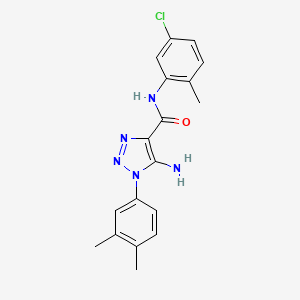

5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-10-5-7-14(8-12(10)3)24-17(20)16(22-23-24)18(25)21-15-9-13(19)6-4-11(15)2/h4-9H,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWJPUDIDATQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 5-chloro-2-methylaniline, and the alkyne precursor from 3,4-dimethylphenylacetylene.

Amidation Reaction: The triazole intermediate is then subjected to an amidation reaction with an appropriate carboxylic acid derivative to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitutions might use reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is of significant interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl and 5-chloro-2-methylphenyl groups increase logP compared to analogs with methoxy () or single methyl groups () .

Synthetic Yields :

- Triazole carboxamides with bulky substituents (e.g., 3,4-dimethylphenyl) often exhibit moderate yields (62–71%, as seen in ) due to steric hindrance during coupling .

Chloro substituents (as in ) are associated with enhanced binding affinity in kinase inhibitors or antimicrobial agents .

Research Findings and Data

Table 2: Spectroscopic and Analytical Data from Analogous Compounds

Notes:

Biological Activity

5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 355.83 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in several studies.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines including Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma).

- IC50 Values : The IC50 values reported for similar triazole derivatives suggest potent activity; for example, related compounds showed IC50 values less than 1 µg/mL against these lines .

The mechanism through which this compound exerts its anticancer effects may involve:

- Apoptosis Induction : Studies indicate that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Key Proteins : Some derivatives have been shown to inhibit proteins involved in cancer cell survival and proliferation, such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methyl) on the phenyl rings enhances activity. Conversely, electron-withdrawing groups may reduce potency.

- Triazole Core Importance : The triazole ring is essential for maintaining biological activity; modifications to this core often lead to significant changes in efficacy .

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

- Chagas Disease Treatment : A study identified triazole derivatives with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative showed a pEC50 greater than 6, indicating strong antiparasitic activity .

- Antiproliferative Activity : Another investigation into related compounds revealed that they exhibited antiproliferative effects comparable to established chemotherapeutics like doxorubicin against leukemia cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF, as described for structurally similar triazole carboxamides. Key steps include:

- Activating the carboxylic acid intermediate with EDCI/HOBt at room temperature for 30 minutes.

- Adding the amine component (e.g., substituted aniline derivatives) and monitoring progress via TLC.

- Purification using preparative TLC (eluent: PE:EA = 8:1) and recrystallization from ethanol .

- Optimization Tips : Adjust stoichiometry (e.g., 1.2 equivalents of amine) and solvent polarity to improve yields. Use inert atmospheres to suppress side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Essential Techniques :

- NMR : Confirm regiochemistry of the triazole ring and substitution patterns (e.g., δ ~8.12 ppm for triazole protons in CDCl₃) .

- Mass Spectrometry (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1 for C₂₁H₁₅ClN₆O) .

- Elemental Analysis : Validate purity (>95% concordance between calculated and observed C/H/N values) .

- Resolving Discrepancies : Cross-validate with IR (e.g., carbonyl stretches at ~1636 cm⁻¹) and HPLC retention times. Re-crystallize samples to remove impurities.

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Strategies :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility.

- Prepare stock solutions in DMF or ethanol, followed by dilution in assay buffers.

- Note that excessive organic solvents may interfere with enzyme activity; include solvent controls .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to improve target selectivity?

- Key Modifications :

- Triazole Substitution : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance binding to hydrophobic enzyme pockets .

- Chloro-Methylphenyl Optimization : Introduce para-substituents (e.g., -CF₃) on the 5-chloro-2-methylphenyl moiety to reduce off-target effects .

- Validation : Test derivatives against panels of related enzymes (e.g., kinases, phosphatases) using fluorescence polarization assays.

Q. What experimental models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- In Vivo Models :

- Rodent Studies : Administer via oral gavage (10–50 mg/kg) and measure plasma half-life using LC-MS/MS. Monitor liver enzymes (ALT/AST) for hepatotoxicity .

- Cellular Toxicity : Use HepG2 cells for cytotoxicity screening (IC₅₀ via MTT assay) and hERG channel inhibition assays to assess cardiac risk .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

- Case Example : If conflicting reports exist on whether inhibition is competitive or non-competitive:

- Perform Lineweaver-Burk plots with varying substrate concentrations.

- Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Advanced Tools : Molecular docking (e.g., AutoDock Vina) to predict binding modes and mutagenesis studies to validate key residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.